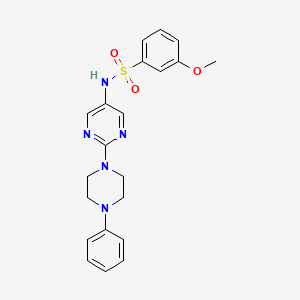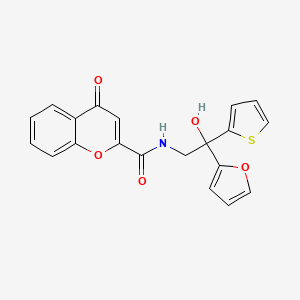![molecular formula C19H15N3OS B2501430 4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 860649-61-2](/img/structure/B2501430.png)
4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and major uses.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield. It may also discuss the challenges and advantages of the synthesis process.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be studied using various spectroscopic methods like NMR, IR, UV-Vis, etc.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. It includes the study of its reactivity, stability, and the conditions under which it undergoes chemical change.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, density, molar mass, and chemical stability.Scientific Research Applications
Structural Characterization and Inhibition Potential
One study provides a detailed structural analysis of 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives and investigates their potential as dihydrofolate reductase inhibitors. The compounds exhibit an L-shaped conformation, and one specifically crystallizes with a water molecule. Energy frameworks, Hirshfeld surface analysis, and molecular docking simulations suggest potential inhibitory activity against the human DHFR enzyme (Al-Wahaibi et al., 2021).
Spectroscopic Investigation and Chemotherapeutic Potential
Another study conducts a comprehensive spectroscopic analysis of a pyrimidine-5-carbonitrile derivative, highlighting its structural geometry, vibrational frequencies, and molecular interactions. The study suggests that the compound might exhibit anti-diabetic properties due to its inhibitory activity against GPb (Alzoman et al., 2015).
Cytotoxic Activity and Structural Analysis
Research into 4-thiopyrimidine derivatives reveals insights into their cytotoxicity against various cell lines, including cancer and normal cell lines. X-ray diffraction and spectroscopic methods are used for structural characterization. The presence of specific functional groups in the compounds influences their cytotoxicity, offering valuable insights into structure-activity relationships (Stolarczyk et al., 2018).
Synthesis and Liquid Crystal Properties
Research on pyrimidinecarboxylic acids derivatives demonstrates their liquid crystal properties. The presence of different substituents influences the phase transition temperatures and the type of liquid crystalline phases exhibited by these compounds. This study provides insights into the structural factors affecting the liquid crystal properties of these derivatives (Mikhaleva, 2003).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves a discussion of the potential applications of the compound and areas for future research.
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-13-7-9-14(10-8-13)12-24-19-21-17(15-5-3-2-4-6-15)16(11-20)18(23)22-19/h2-10H,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLLWSDXUQFYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


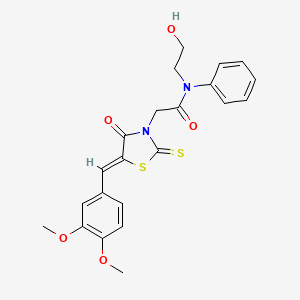
![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)
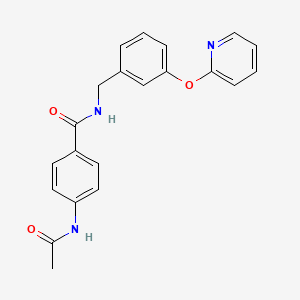
![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)
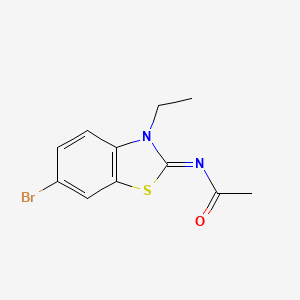

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)
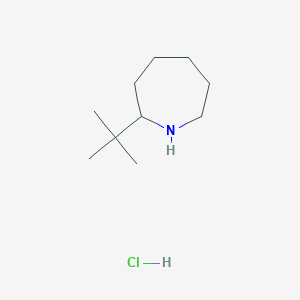
![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2501366.png)
